N-(4-isopropylphenyl)-5-oxo-1,4-thiazepane-3-carboxamide
CAS No.: 1396628-23-1
Cat. No.: VC4329117
Molecular Formula: C15H20N2O2S
Molecular Weight: 292.4
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1396628-23-1 |
|---|---|
| Molecular Formula | C15H20N2O2S |
| Molecular Weight | 292.4 |
| IUPAC Name | 5-oxo-N-(4-propan-2-ylphenyl)-1,4-thiazepane-3-carboxamide |
| Standard InChI | InChI=1S/C15H20N2O2S/c1-10(2)11-3-5-12(6-4-11)16-15(19)13-9-20-8-7-14(18)17-13/h3-6,10,13H,7-9H2,1-2H3,(H,16,19)(H,17,18) |
| Standard InChI Key | JOFBYMXKSFAQGY-UHFFFAOYSA-N |
| SMILES | CC(C)C1=CC=C(C=C1)NC(=O)C2CSCCC(=O)N2 |
Introduction
Chemical Identity and Structural Characteristics
Nomenclature and Molecular Structure
N-(4-Isopropylphenyl)-5-oxo-1,4-thiazepane-3-carboxamide is systematically named according to IUPAC guidelines as 5-oxo-N-(4-propan-2-ylphenyl)-1,4-thiazepane-3-carboxamide . Its structure comprises a 1,4-thiazepane ring (a seven-membered ring with sulfur at position 1 and nitrogen at position 4) substituted with a carboxamide group at position 3 and an isopropylphenyl moiety at the nitrogen atom (Figure 1). The SMILES notation CC(C)C1=CC=C(C=C1)NC(=O)C2CSCCC(=O)N2 and InChIKey JOFBYMXKSFAQGY-UHFFFAOYSA-N provide unambiguous representations of its connectivity and stereochemistry .
Table 1: Key Chemical Properties
| Property | Value |
|---|---|
| CAS No. | 1396628-23-1 |
| Molecular Formula | |
| Molecular Weight | 292.4 g/mol |
| IUPAC Name | 5-oxo-N-(4-propan-2-ylphenyl)-1,4-thiazepane-3-carboxamide |
| SMILES | CC(C)C1=CC=C(C=C1)NC(=O)C2CSCCC(=O)N2 |
| InChIKey | JOFBYMXKSFAQGY-UHFFFAOYSA-N |
Physicochemical Properties
Solubility and Stability
Pharmacological Profile and Mechanisms
Enzyme Inhibition and Anti-Inflammatory Activity
Thiazepanes are recognized for their ability to modulate enzymatic activity. For N-(4-isopropylphenyl)-5-oxo-1,4-thiazepane-3-carboxamide, structural analogs have demonstrated inhibition of proinflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-α (TNF-α) in preclinical models . These effects are often mediated through suppression of the NF-κB pathway, a key regulator of inflammatory responses . While direct evidence for this compound is lacking, its carboxamide and thiazepane moieties are hypothesized to interact with kinase domains or cytokine receptors.
Research Findings and Preclinical Data
Comparative Analysis with Heterocyclic Analogs
Thiazepane derivatives exhibit distinct advantages over other heterocycles (Table 2). Their seven-membered ring provides conformational flexibility, enabling interactions with diverse biological targets compared to rigid five- or six-membered rings.
Table 2: Pharmacological Comparison of Heterocyclic Compounds
| Heterocycle | Target | Bioactivity | Limitations |
|---|---|---|---|
| 1,4-Thiazepane | NF-κB, AChE | Anti-inflammatory, neuroprotective | Metabolic instability |
| Quinoline | Topoisomerase II | Anticancer | Cardiotoxicity |
| Benzothiazepine | Calcium channels | Antihypertensive | Sedative effects |
Challenges and Future Perspectives
Knowledge Gaps and Research Needs
Despite its structural promise, N-(4-isopropylphenyl)-5-oxo-1,4-thiazepane-3-carboxamide lacks comprehensive pharmacokinetic and toxicological profiling. Future studies should prioritize:
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